

Technical Guide: Physical Properties of (R)-1-Benzyl-3-N-Boc-aminopiperidine

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Compound of Interest

Compound Name: (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Cat. No.: B1294081

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Abstract

(R)-1-Benzyl-3-N-Boc-aminopiperidine, a chiral piperidine derivative, serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its protected amino and benzyl groups, combined with the chiral center, make it a key intermediate in the synthesis of complex molecular architectures. This technical guide provides a summary of the available physical and chemical properties of this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document compiles predicted properties and outlines the standard experimental protocols for their determination, offering a foundational resource for researchers working with this compound.

Chemical Identity and Structure

- IUPAC Name: tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate[1]
- Synonyms: (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine, tert-Butyl (R)-(1-benzylpiperidin-3-yl)carbamate[2]
- CAS Number: 454713-13-4[1]
- Molecular Formula: C₁₇H₂₆N₂O₂[1][3][4]

- Molecular Weight: 290.4 g/mol [1][3][4]

Structure:

Caption: 2D Chemical Structure of **(R)-1-Benzyl-3-N-Boc-aminopiperidine**.

Physical Properties

A comprehensive, experimentally verified dataset for the physical properties of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** is not readily available in the surveyed literature. The following table summarizes the available predicted and limited supplier-provided data. For comparison, experimental data for the closely related compound, (R)-3-(Boc-amino)piperidine, is also included.

Property	(R)-1-Benzyl-3-N-Boc-aminopiperidine (Predicted/Supplier Data)	(R)-3-(Boc-amino)piperidine (Experimental Data)
Appearance	White to yellow Solid	White powder
Melting Point	Data not available	116-121 °C
Boiling Point	389.7±31.0 °C at 760 mmHg (Predicted)	304.8°C at 760 mmHg
Density	1.07±0.1 g/cm ³ (Predicted)	1.0±0.1 g/cm ³
Solubility	Data not available	Soluble in methanol and ethanol
Specific Optical Rotation	Data not available	$[\alpha]^{22}/D +3.2^\circ$ (c = 0.5 in DMF)
pKa	12.31±0.20 (Predicted)	12.37±0.20 (Predicted)

Experimental Protocols

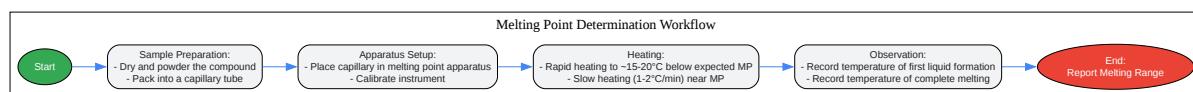
The following sections detail standard methodologies for the experimental determination of key physical properties. These protocols are generally applicable for the characterization of crystalline organic compounds like **(R)-1-Benzyl-3-N-Boc-aminopiperidine**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, crystalline **(R)-1-Benzyl-3-N-Boc-aminopiperidine** is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.
- Measurement: The packed capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.



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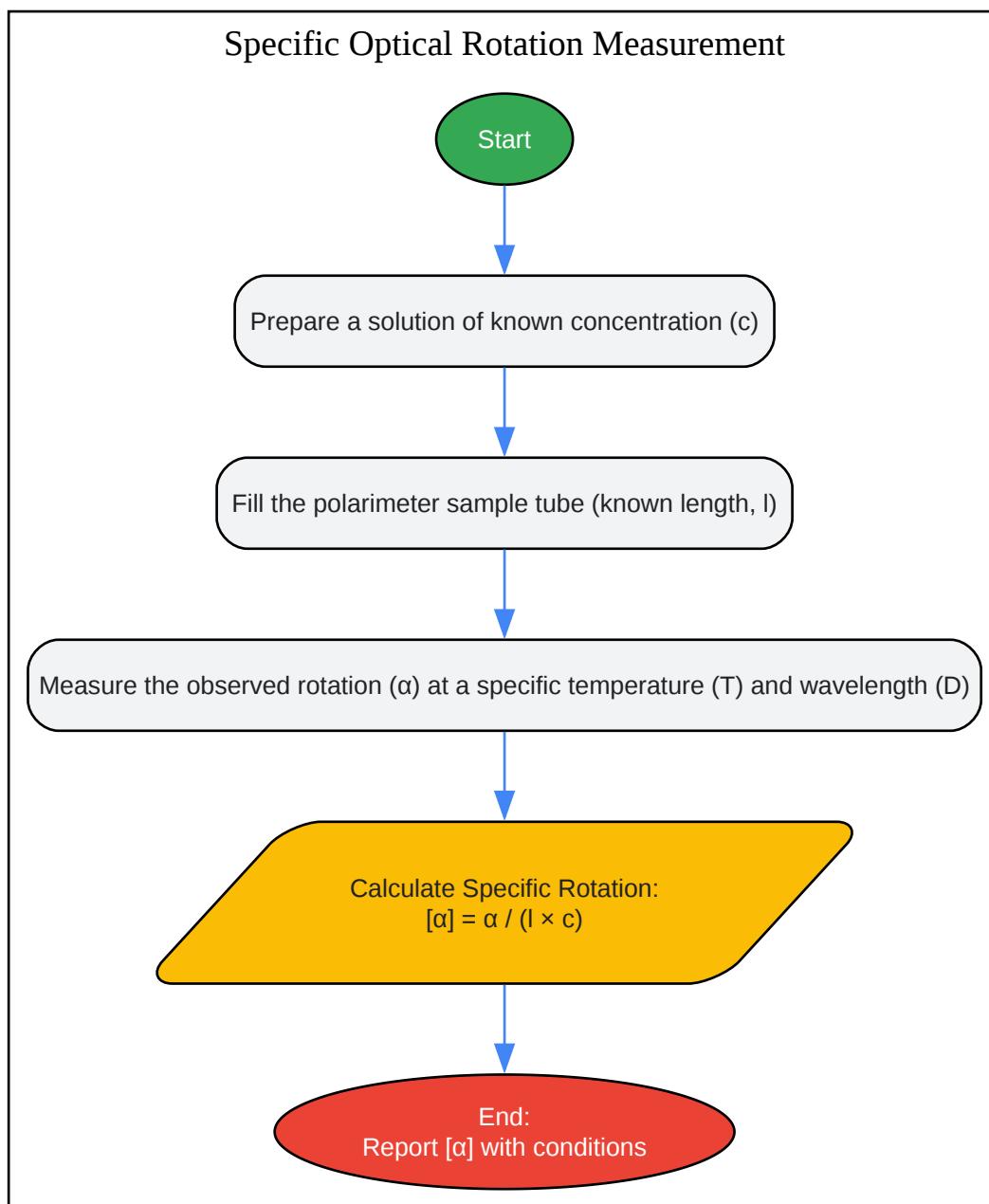
Caption: Experimental workflow for melting point determination.

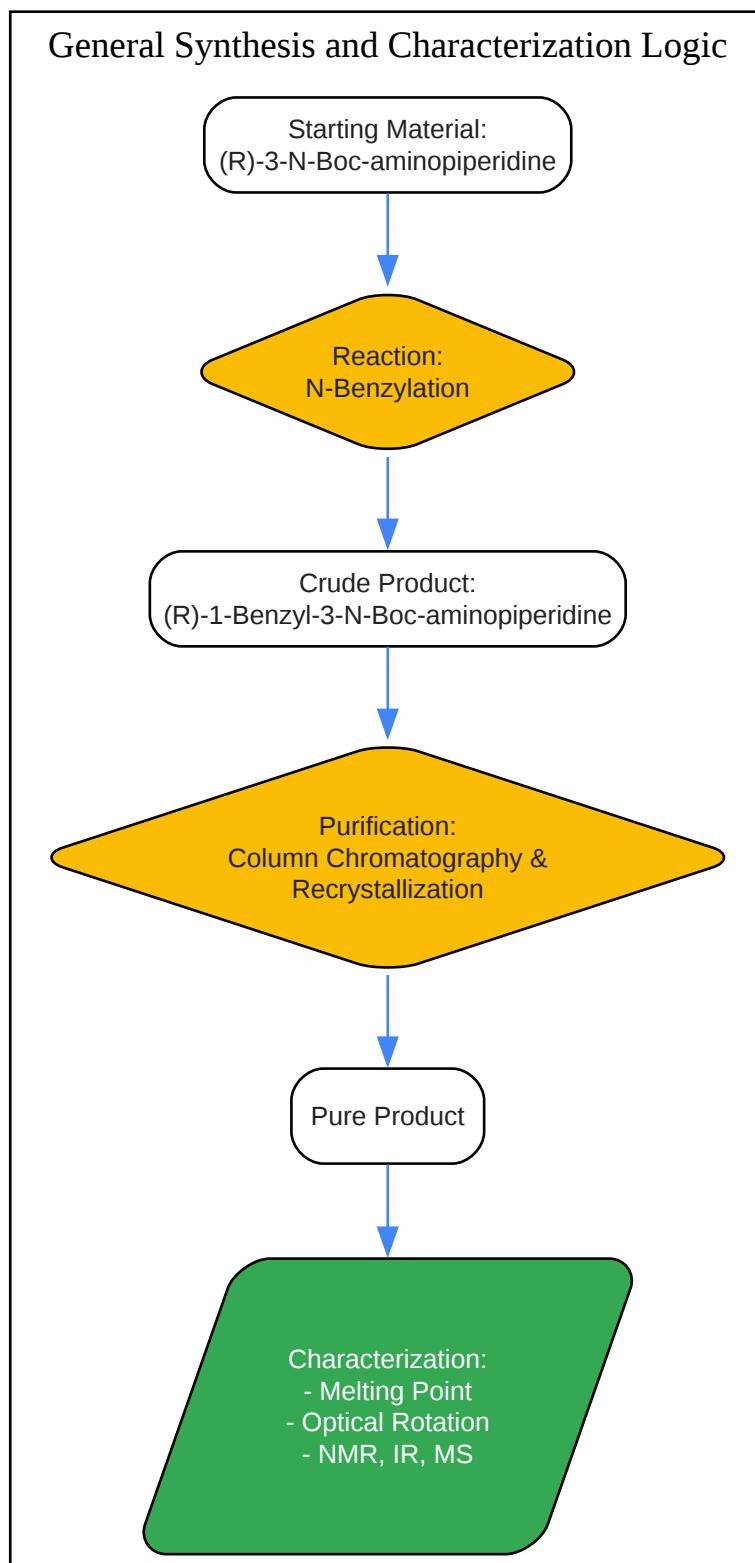
Specific Optical Rotation

As a chiral compound, the specific optical rotation of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** is a fundamental physical property that confirms its enantiomeric purity.

Methodology: Polarimetry

- **Solution Preparation:** A precise mass of the compound is dissolved in a known volume of a suitable solvent (e.g., methanol, ethanol, or DMF) to achieve a specific concentration (c), typically expressed in g/100 mL.
- **Apparatus:** A polarimeter is used, which consists of a light source (usually a sodium lamp, D-line at 589 nm), a polarizer, a sample tube of a known path length (l) in decimeters (dm), and an analyzer.
- **Measurement:** The sample tube is filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured at a specific temperature (T).
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]_{TD} = \alpha / (l \times c)$





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